2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-10(24-13-6-4-3-5-12(13)17)16(23)18-8-14-20-15(21-25-14)11-7-19-22(2)9-11/h3-7,9-10H,8H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYCZLDCELCLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=CN(N=C2)C)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of a fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.
Synthesis of the Pyrazolyl Intermediate: The pyrazolyl intermediate can be synthesized by reacting a suitable hydrazine derivative with a diketone or an equivalent compound.
Formation of the Oxadiazolyl Intermediate: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazolyl ring.
Coupling Reaction: The final step involves coupling the fluorophenoxy, pyrazolyl, and oxadiazolyl intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
N-(2-Fluorophenyl)-3-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]propanamide ()
- Structural Differences: The target compound replaces the 4-methoxyphenyl group on the oxadiazole with a 1-methylpyrazole moiety. The fluorophenoxy group in the target compound replaces the fluorophenylamido group in .
- Functional Implications: The methoxyphenyl group in may enhance π-π stacking interactions but reduce solubility due to hydrophobicity.
3-(3-Isopropyl-1,2,4-Oxadiazol-5-yl)-N-(4-(1-Methyl-1H-Pyrazol-4-yl)pyrimidin-2-yl)propanamide ()
- Structural Differences :
- Functional Implications: The isopropyl group in may increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. The methylpyrazole in the target compound balances hydrophilicity and aromatic interactions . The pyrimidine in suggests nucleobase mimicry, whereas the fluorophenoxy group in the target compound may target aromatic-rich binding pockets (e.g., kinase ATP sites).
Pyrazole-Containing Amides ()
- Synthetic Parallels :
- The synthesis of pyrazole-containing amides in (82% yield via Schiff base formation) contrasts with the target compound’s likely multi-step synthesis involving oxadiazole ring formation and propanamide coupling.
- The methylpyrazole group in both compounds highlights its prevalence in bioactive molecules, often contributing to metabolic stability and target selectivity .
Pharmacological and Physicochemical Data Comparison
Research Findings and Implications
- Target Selectivity : The methylpyrazole-oxadiazole core in the target compound may enhance selectivity for kinases or inflammatory targets compared to the methoxyphenyl analog in , which lacks pyrazole’s hydrogen-bonding capacity .
- Metabolic Stability: The fluorophenoxy group could reduce oxidative metabolism compared to non-fluorinated analogs, as seen in pesticide derivatives (), where fluorination improves environmental persistence .
Q & A
Q. What are standard synthesis protocols for this compound, and how do reaction conditions influence yield?
The synthesis of structurally similar oxadiazole-containing compounds typically involves multi-step reactions. A common approach includes:
- Alkylation : Reacting thiol derivatives (e.g., oxadiazole-2-thiol) with alkyl halides in the presence of a base like K₂CO₃ in DMF at room temperature to form thioether intermediates .
- Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions, often using DMF or DMSO as solvents to enhance reactivity .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for introducing aryl/heteroaryl groups. Catalyst choice (e.g., Pd/C) and solvent selection (e.g., DMSO) critically affect yield .
Key Analytical Validation : Monitor reactions via TLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H NMR confirms substituent integration (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; pyrazole methyl groups at δ 3.8–4.0 ppm). ¹³C NMR identifies carbonyl signals (e.g., propanamide C=O at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching calculated mass ± 2 ppm) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC and identify products using LC-MS .
- pH-Dependent Stability : Use buffered solutions (pH 1–9) and analyze degradation kinetics. Oxadiazole rings are prone to hydrolysis under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of the oxadiazole core?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclization steps. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, Pd/C) for cross-coupling efficiency. Ligand-free systems reduce purification complexity .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation; higher temperatures (80–100°C) accelerate cyclization .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenoxy vs. chlorophenoxy) and evaluate activity against target enzymes/receptors. Compare with analogs like N-(3-methylpyrazolyl) derivatives .
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP levels for cytotoxicity). Validate results with orthogonal methods (e.g., SPR binding vs. enzymatic assays) .
Q. What computational strategies predict the compound’s binding affinity and metabolic pathways?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with oxadiazole and fluorophenoxy groups .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier penetration. Fluorine atoms may enhance metabolic stability .
- MD Simulations : Perform 100-ns simulations to assess binding mode stability and identify key residues for mutagenesis studies .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Directing Group Strategies : Introduce temporary protecting groups (e.g., Boc) on the pyrazole nitrogen to control substitution sites .
- Metal-Mediated C-H Activation : Use Pd or Rh catalysts to selectively functionalize C-3 or C-5 positions of the pyrazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
